2-Aminophenylacetic acid
Overview
Description
2-Aminophenylacetic acid is an organic compound with the molecular formula C8H9NO2 . It is a member of the class of phenylacetic acids, characterized by the presence of an amino group at the second position of the phenyl ring. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .
Synthetic Routes and Reaction Conditions:
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From Phenylacetic Acid via Bromophenylacetic Acid:
Step 1: Bromination of phenylacetic acid to form bromophenylacetic acid.
Step 2: Substitution of the bromine atom with an amino group using aqueous ammonia solution.
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From Benzaldehyde, Sodium Cyanide, and Ammonium Chloride:
Step 1: Formation of aminophenylacetonitrile via a Strecker synthesis.
Step 2: Hydrolysis of aminophenylacetonitrile to yield this compound.
Industrial Production Methods: Industrial production often involves the bromination route due to its higher yield and efficiency. The reaction conditions typically include controlled temperatures and the use of aqueous ammonia in excess to ensure complete substitution .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding quinones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as acetic anhydride for acylation and alkyl halides for alkylation.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Acylated and alkylated products.
Scientific Research Applications
2-Aminophenylacetic acid has diverse applications in scientific research:
Biology: Acts as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential anti-inflammatory properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 2-aminophenylacetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-Nitrophenylacetic Acid: Differentiated by the presence of a nitro group instead of an amino group.
2-Aminophenethyl Alcohol: Contains an alcohol group instead of a carboxylic acid group.
4-Aminophenylacetic Acid: The amino group is positioned at the fourth position of the phenyl ring.
Uniqueness: 2-Aminophenylacetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(2-aminophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMNCHDUSFCTGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342684 | |
Record name | 2-Aminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3342-78-7 | |
Record name | 2-Aminophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3342-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the stability of 2-Aminophenylacetic acid and its potential for transformations?
A1: this compound can undergo transformations under certain conditions. Research has shown that its hexafluorosilicate salt (this compound hexafluorosilicate) is particularly labile. Attempts to recrystallize this salt from ethanol resulted in the formation of 2-oxindole, even under mild conditions. [] This transformation suggests that the protonated form of this compound within the salt might be participating in the reaction. [] This finding highlights the need for caution when working with this compound, especially during purification procedures like recrystallization or sublimation.
Q2: Has this compound been investigated for its potential role in inducing sulfhemoglobinemia?
A3: While this compound itself hasn't been directly studied for sulfhemoglobinemia induction, a derivative, N-(1'-naphthyl)-2-aminophenylacetic acid (IG240), along with several of its derivatives, did not induce sulfhemoglobinemia in mice, even after three consecutive administrations. [] This contrasts with other compounds like 1-naphthylamine, which induced sulfhemoglobinemia with a single administration. [] These findings suggest that specific structural features within the this compound scaffold might influence the potential to induce sulfhemoglobinemia.
Q3: Can this compound be used as a building block for the synthesis of other valuable compounds?
A4: Yes, this compound serves as a valuable starting material in organic synthesis. One application is its use in the synthesis of substituted 9-oxo-9,10-dihydroacridine-4-acetic acids. [] This process involves a Jourdan-Ullmann condensation of this compound with 2-halobenzoic acids, followed by a cyclization step using sulfuric acid. [] This highlights the versatility of this compound as a building block for synthesizing structurally diverse compounds with potential biological activity.
Q4: Has this compound been used in studies involving isotope effects?
A5: Yes, deuterated this compound (D-2-Aminophenylacetic acid) was used in a study investigating the tritium isotope effect in Birch reductions. [] The study found a significant but relatively low isotope effect (kH/kT = 3.51) during the reduction, indicating that the cleavage of the carbon-hydrogen bond is not the rate-determining step. [] This research provides valuable insights into the mechanism of the Birch reduction and the behavior of this compound in this reaction.
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